STn Epitope

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoquinone, also known as cyclohexa-2,5-diene-1,4-dione, is an organic compound with the formula C₆H₄O₂. It is a type of quinone, characterized by a six-membered ring with two ketone substitutions. Benzoquinone exists in two isomeric forms: 1,4-benzoquinone (para-benzoquinone) and 1,2-benzoquinone (ortho-benzoquinone). The 1,4-isomer is more commonly encountered and is known for its bright yellow crystalline appearance and pungent odor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Benzoquinone can be synthesized through the oxidation of hydroquinone. This reaction typically involves the use of oxidizing agents such as ferric chloride, hydrogen peroxide, or potassium dichromate. The reaction is carried out in an acidic medium to facilitate the oxidation process .

Industrial Production Methods: Industrially, 1,4-benzoquinone is produced by the oxidation of hydroquinone using air in the presence of a catalyst like vanadium pentoxide. The hydroquinone is dissolved in water and heated to a temperature of 70-80°C. Air is then bubbled through the solution, causing the formation of 1,4-benzoquinone as a precipitate .

Types of Reactions:

Reduction: It can be oxidized back to benzoquinone using oxidizing agents like silver nitrate or ferric chloride.

Common Reagents and Conditions:

Oxidizing Agents: Ferric chloride, hydrogen peroxide, potassium dichromate.

Reducing Agents: Sodium borohydride, zinc in acidic conditions.

Substitution Reagents: Acetic anhydride, sulfuric acid.

Major Products:

Hydroquinone: Formed by the reduction of benzoquinone.

Triacetylhydroxyquinol: Formed by the substitution reaction with acetic anhydride and sulfuric acid.

Wissenschaftliche Forschungsanwendungen

Cancer Biomarker

The STn epitope is primarily recognized as a biomarker for various cancers, particularly breast and colorectal cancers. Its expression is often associated with poor prognosis and aggressive tumor behavior. Studies have shown that elevated levels of STn can be detected in the serum of cancer patients, making it a valuable tool for early diagnosis and monitoring disease progression.

- Case Study : A study published in Clinical Cancer Research demonstrated that serum STn levels correlate with tumor burden in breast cancer patients, indicating its potential as a non-invasive diagnostic marker .

Immunohistochemistry

Immunohistochemical staining for STn can be utilized to assess tumor samples, aiding in the differentiation between malignant and benign lesions. This method enhances the accuracy of histopathological evaluations.

- Example : In colorectal cancer, STn expression was found to be significantly higher in malignant tissues compared to adjacent normal tissues, thus serving as a reliable diagnostic criterion .

Targeted Therapy

The this compound serves as a target for monoclonal antibodies designed to selectively bind to cancer cells expressing this antigen. This targeted approach minimizes damage to normal tissues while maximizing therapeutic efficacy.

- Therapeutic Candidate : Monoclonal antibodies targeting the this compound are currently being developed and tested in clinical trials for their effectiveness in treating various cancers .

Vaccine Development

STn has been explored as a component of cancer vaccines. Vaccines incorporating STn can stimulate an immune response against tumor cells expressing this epitope.

- Research Findings : A study highlighted the development of a synthetic vaccine containing STn conjugated to a carrier protein, which elicited strong immune responses in preclinical models .

Epitope Mapping and Immunogenicity Studies

Research involving the mapping of the this compound aids in understanding its immunogenicity and interactions with immune cells. This knowledge is crucial for developing effective immunotherapies.

- Immunogenicity Analysis : Studies have utilized epitope mapping techniques to identify T-cell responses against the this compound, contributing to the design of personalized cancer vaccines .

Nanoparticle-Based Delivery Systems

Recent advancements have seen the incorporation of STn into nanoparticle-based systems for targeted drug delivery, enhancing therapeutic outcomes while reducing side effects.

- Innovative Approach : Epitope-imprinted nanoparticles have been developed to selectively capture and deliver chemotherapeutics to STn-expressing tumor cells .

Summary Table of Applications

| Application Type | Description | Example/Case Study |

|---|---|---|

| Diagnostic | Biomarker for cancer detection | Elevated serum levels in breast cancer patients |

| Immunohistochemistry | Staining tumor samples for diagnosis | Higher expression in colorectal malignancies |

| Targeted Therapy | Monoclonal antibodies against STn | Clinical trials for various cancers |

| Vaccine Development | Synthetic vaccines incorporating STn | Elicited immune responses in preclinical models |

| Research Applications | Mapping immunogenicity and T-cell responses | Personalized vaccine design |

| Nanoparticle Delivery | Targeted drug delivery systems | Epitope-imprinted nanoparticles |

Wirkmechanismus

Benzoquinone exerts its effects primarily through redox cycling. It can undergo one or two-electron reduction by cellular reductases, leading to the formation of semiquinones or hydroquinones. These intermediates can generate reactive oxygen species, causing oxidative stress and damage to cellular components such as DNA, proteins, and lipids . This mechanism is exploited in its use as an anticancer agent, where the generated oxidative stress can induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Benzochinon gehört zu einer größeren Familie von Chinonen, zu denen gehören:

Naphthochinon: Charakterisiert durch einen Naphthalinring mit zwei Ketonsubstitutionen.

Anthrachinon: Enthält einen Anthracenring mit zwei Ketonsubstitutionen.

Hydrochinon: Die reduzierte Form von Benzochinon, die in der fotografischen Entwicklung und als Hautbleichmittel verwendet wird.

Einzigartigkeit: Benzochinon ist aufgrund seiner hohen Reaktivität und Vielseitigkeit bei der Durchführung verschiedener chemischer Reaktionen einzigartig. Seine Fähigkeit, am Redox-Cycling teilzunehmen, macht es besonders wertvoll sowohl in der synthetischen Chemie als auch in biologischen Anwendungen .

Biologische Aktivität

The Sialyl-Tn (STn) epitope is a carbohydrate antigen that has garnered significant attention in cancer research due to its unique expression patterns and potential role in tumor progression. This article delves into the biological activity of the STn epitope, highlighting its expression in various cancers, mechanisms of action, and implications for diagnosis and therapy.

Overview of this compound

The this compound is a truncated glycan structure characterized by the presence of sialic acid linked to a Tn antigen. It is primarily expressed in epithelial tumors, including pancreatic, colorectal, and ovarian cancers, while being absent in most normal tissues. This selective expression makes STn a promising target for cancer biomarkers and therapeutic interventions .

Table 1: STn Expression in Various Cancers

| Cancer Type | Expression Frequency | Reference |

|---|---|---|

| Pancreatic Cancer | High | , |

| Colorectal Cancer | High | , |

| Ovarian Cancer | Moderate | , |

| Esophageal Cancer | Significant |

Research indicates that STn is over-expressed in cancer cells compared to their healthy counterparts. For instance, a systematic review highlighted that patients with STn-positive tumors generally have poorer prognoses compared to those with negative tumors . The expression of STn has been associated with histological grade and lymph node metastasis, indicating its potential as a prognostic marker .

The biological activity of the this compound involves several mechanisms that contribute to tumorigenesis:

- Tumor Promotion : The presence of STn can enhance tumor cell proliferation and metastatic potential. Studies have shown that engineered expression of STn in pancreatic cancer cell lines increases their tumorigenicity, suggesting a direct role in promoting malignancy .

- Immune Evasion : The this compound modulates immune responses by impairing the function of cytotoxic T cells. It has been observed that STn-expressing cancer cells can escape apoptosis by disrupting the signaling pathways of death receptors, leading to enhanced survival of malignant cells .

- Cell Signaling : STn can promote self-interactions and aggregation with other glycoproteins such as MUC1, potentially activating oncogenic signaling pathways. This interaction may lead to enhanced epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis .

Case Studies

Several studies have explored the clinical implications of STn expression:

- Pancreatic Cancer Study : A cohort study involving 39 patients with pancreatic ductal adenocarcinoma (PDAC) assessed the relationship between STn expression and patient outcomes. Although no significant correlation was found between STn levels and overall survival, the study underscored the need for further research on its prognostic value .

- Colorectal Cancer Analysis : In another analysis involving colorectal cancer patients, high levels of STn were linked to poor differentiation and advanced disease stages. This suggests that STn could serve as a valuable biomarker for early detection and treatment stratification .

Future Directions

The ongoing research into the this compound highlights its potential as a target for immunotherapy. Current investigations are focused on developing anti-STn monoclonal antibodies that could selectively target and eliminate STn-expressing tumor cells without affecting normal tissues. Furthermore, combining STn-targeted therapies with other treatment modalities may enhance therapeutic efficacy and improve patient outcomes.

Eigenschaften

CAS-Nummer |

114661-01-7 |

|---|---|

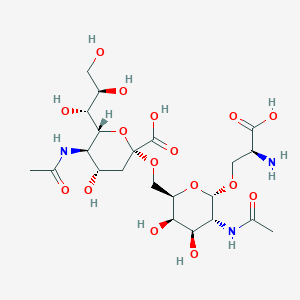

Molekularformel |

C22H37N3O16 |

Molekulargewicht |

599.5 g/mol |

IUPAC-Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2S)-2-amino-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C22H37N3O16/c1-7(27)24-13-10(29)3-22(21(36)37,41-18(13)15(31)11(30)4-26)39-6-12-16(32)17(33)14(25-8(2)28)20(40-12)38-5-9(23)19(34)35/h9-18,20,26,29-33H,3-6,23H2,1-2H3,(H,24,27)(H,25,28)(H,34,35)(H,36,37)/t9-,10-,11+,12+,13+,14+,15+,16-,17+,18+,20-,22+/m0/s1 |

InChI-Schlüssel |

RMINQIRDFIBNLE-NNRWGFCXSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H](C(=O)O)N)NC(=O)C)O)O)O |

Kanonische SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O |

Synonyme |

Serinyl 2-Acetamido-2-deoxy-6-O-(α-2-N-Acetylnuraminyl)-α-D-galactopyranosyl; _x000B_6-O-α-Sialyl-2-acetamido-2-deoxy-α-D-galactopyranosyl-1-O-L-serine; O-[2-(acetylamino)-6-O-(N-acetyl-α-neuraminosyl)-2-deoxy-α-D-galactopyranosyl]-L-serine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.